![molecular formula C22H23ClN4O3 B2890953 1-[(2E)-3-phenylprop-2-enoyl]-4-{[4-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine CAS No. 1251679-79-4](/img/structure/B2890953.png)
1-[(2E)-3-phenylprop-2-enoyl]-4-{[4-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine
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Description
1-[(2E)-3-phenylprop-2-enoyl]-4-{[4-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine is a useful research compound. Its molecular formula is C22H23ClN4O3 and its molecular weight is 426.9. The purity is usually 95%.
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Scientific Research Applications
Serotonin 4 Receptor Agonist for Gastrointestinal Motility
Benzamide derivatives with a piperidine moiety have been synthesized and evaluated for their activity as serotonin 4 (5-HT(4)) receptor agonists, specifically targeting gastrointestinal motility. These compounds have shown promising pharmacological profiles for improving gastrointestinal functions, although challenges with oral bioavailability due to poor intestinal absorption rates were noted. Modifications to the molecule structure aimed to improve these pharmacokinetic properties, highlighting the compound's relevance in developing therapeutic agents for gastrointestinal disorders (Sonda et al., 2003).
Radiolabeled Probes for σ-1 Receptors
Halogenated 4-(phenoxymethyl)piperidines have been synthesized as potential ligands for σ receptors, with particular interest in their application as radiolabeled probes. These compounds demonstrated high affinity and selectivity in in vitro receptor binding assays, with promising in vivo uptake in rat brains, indicating their utility for tomographic studies of σ receptors (Waterhouse et al., 1997).
Synthesis of Chiral Non-Racemic Heterocycles
Research into synthesizing chiral non-racemic heterocycles, including oxa- and azaheterocycles, through cross-metathesis and Pd-catalyzed cyclization has been reported. This synthesis pathway, involving piperidine derivatives, offers a concise method for producing these compounds with high enantiomeric purity, demonstrating the compound's versatility in creating structurally and stereochemically complex heterocycles (Uenishi & Vikhe, 2010).
Neuroprotective Agents Blocking NMDA Responses
Derivatives of piperidine have been identified as potent and selective antagonists of N-methyl-D-aspartate (NMDA) receptors, offering potential as neuroprotective agents. These compounds block NMDA responses, protecting neurons from glutamate toxicity, which is critical in developing treatments for neurodegenerative diseases (Chenard et al., 1995).
Anti-Acetylcholinesterase Activity
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity, highlighting their potential as therapeutic agents for conditions like Alzheimer's disease. The activity was notably enhanced by substituting the benzamide moiety with a bulky group, underscoring the importance of structural modifications in optimizing biological activity (Sugimoto et al., 1990).
properties
IUPAC Name |
N-(3-chlorophenyl)-2-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O3/c1-29-19-7-5-15(6-8-19)21-25-22(30-26-21)16-9-11-27(12-10-16)14-20(28)24-18-4-2-3-17(23)13-18/h2-8,13,16H,9-12,14H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJHZFCTQDBVND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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